![molecular formula C13H21NO2 B2661438 N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide CAS No. 2411315-44-9](/img/structure/B2661438.png)
N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, resulting in the activation of intracellular signaling pathways. These signaling pathways are involved in various cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide has been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases. N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide has also been shown to enhance neuroprotection in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its effects on various cellular processes. Additionally, N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide. One area of research is the development of more potent and selective agonists of the α7 nAChR. Additionally, further studies are needed to determine the long-term effects of N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide on cognitive function and neuroprotection. Finally, the potential therapeutic applications of N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide in the treatment of pain, addiction, and depression require further investigation.
合成方法
The synthesis of N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(bromomethyl)-2-oxazolidinone with 3-butyn-2-amine, followed by the reduction of the resulting alkyne to the corresponding alkene. The final step involves the addition of a propargyl group to the nitrogen atom of the oxazolidinone ring, resulting in the formation of N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide.
科学研究应用
N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide has been investigated for its potential use in the treatment of pain, addiction, and depression.
属性
IUPAC Name |
N-[(2-propan-2-yloxan-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-13(15)14-9-11-6-7-16-12(8-11)10(2)3/h10-12H,6-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWKLGQZWILCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCOC(C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2661355.png)
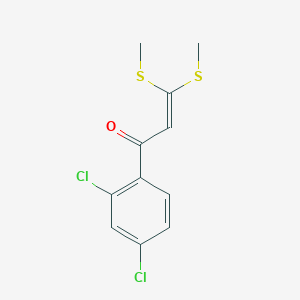
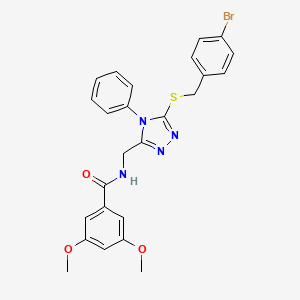
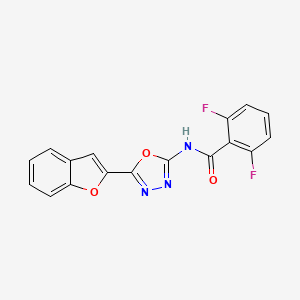
![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)
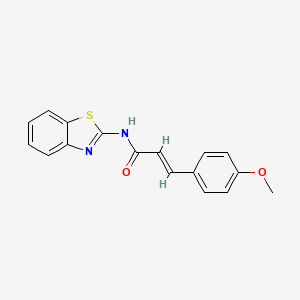
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate](/img/structure/B2661362.png)
![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2661370.png)
![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)
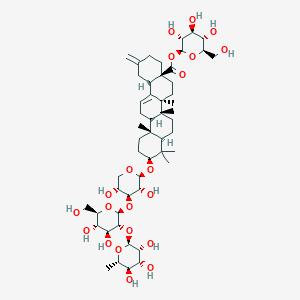
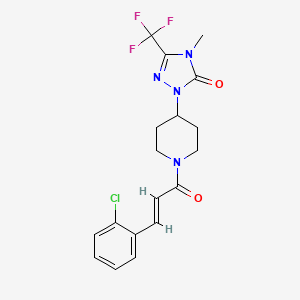
![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)